5-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide 5-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1235362-25-0
VCID: VC4293758
InChI: InChI=1S/C19H23ClN2OS2/c1-24-16-5-3-2-4-15(16)13-22-10-8-14(9-11-22)12-21-19(23)17-6-7-18(20)25-17/h2-7,14H,8-13H2,1H3,(H,21,23)
SMILES: CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl
Molecular Formula: C19H23ClN2OS2
Molecular Weight: 394.98

5-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

CAS No.: 1235362-25-0

Cat. No.: VC4293758

Molecular Formula: C19H23ClN2OS2

Molecular Weight: 394.98

* For research use only. Not for human or veterinary use.

5-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide - 1235362-25-0

Specification

CAS No. 1235362-25-0
Molecular Formula C19H23ClN2OS2
Molecular Weight 394.98
IUPAC Name 5-chloro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C19H23ClN2OS2/c1-24-16-5-3-2-4-15(16)13-22-10-8-14(9-11-22)12-21-19(23)17-6-7-18(20)25-17/h2-7,14H,8-13H2,1H3,(H,21,23)
Standard InChI Key KDSISHYQKIXPRM-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl

Introduction

Synthesis Pathway

The synthesis of this compound likely involves multi-step organic transformations, including:

  • Formation of the Thiophene Core:

    • The thiophene ring can be chlorinated at position 5 using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

  • Amidation Reaction:

    • The carboxylic acid derivative of the thiophene ring can be converted into the corresponding carboxamide using coupling agents such as carbodiimides (e.g., EDC or DCC).

  • Substitution on Piperidine:

    • The piperidine scaffold can be functionalized by introducing the benzyl group containing the methylthio substituent through nucleophilic substitution or reductive amination.

  • Final Assembly:

    • The functionalized piperidine can be coupled with the thiophene carboxamide to yield the target compound.

Analytical Characterization

To confirm the structure and purity of this compound, several analytical techniques are typically employed:

TechniquePurpose
NMR SpectroscopyTo identify hydrogen and carbon environments within the molecule (e.g., 1H^1H and 13C^{13}C).
Mass SpectrometryTo determine molecular weight and fragmentation patterns.
Infrared (IR) SpectroscopyTo confirm functional groups such as amides and thioethers.
X-ray CrystallographyFor detailed structural elucidation if crystalline forms are available.

Potential Applications

The structural features of this compound suggest its potential utility in various domains:

  • Pharmacological Research:

    • The presence of a thiophene ring and piperidine moiety indicates possible activity as a receptor modulator or enzyme inhibitor.

    • Compounds with similar scaffolds have been explored for anti-inflammatory, anticancer, and antimicrobial activities.

  • Drug Discovery:

    • The methylthio group may enhance lipophilicity, aiding in membrane permeability.

    • The carboxamide functionality provides opportunities for hydrogen bonding interactions with biological targets.

  • Molecular Docking Studies:

    • This compound could be evaluated in silico for binding affinity to specific protein targets, such as kinases or GPCRs.

Comparative Analysis with Related Compounds

To better understand its significance, comparisons can be made with structurally related compounds:

CompoundKey DifferencesApplications
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamide Contains a benzothiophene core instead of thiophene; lacks piperidine substitutionAnti-inflammatory potential via 5-LOX inhibition
5-Chloro-N4-[dimethylphosphorylphenyl]-pyrimidine derivatives Pyrimidine core instead of thiophene; used as kinase inhibitorsAnticancer agents (e.g., Brigatinib analogs)
Novel 5-substituted 2-(arylmethylthio)-4-chloro-benzenesulfonamides Benzene-based sulfonamides instead of thiophene; focus on apoptosis-inducing anticancer activityAnticancer drug development

Future Prospects

Further research on this compound could include:

  • In Vitro Biological Activity Testing:

    • Screening against cancer cell lines or microbial strains to identify potential therapeutic effects.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifying substituents on the thiophene or piperidine rings to optimize activity and reduce toxicity.

  • Pharmacokinetics Evaluation:

    • Assessing absorption, distribution, metabolism, and excretion (ADME) properties through computational models or animal studies.

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